DL-alpha-Methylprolinehbr
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alpha-Methylproline Hydrobromide typically involves the following steps :
Conversion with Chloral: Proline is first converted to 2-trichloromethyloxazolidinone using chloral.
Methylation: The intermediate is then methylated with methyl bromide to form 4-methyl-2-trichloromethyloxazolidinone.
Conversion with Aqueous Hydrochloric Acid: Finally, the intermediate is treated with aqueous hydrochloric acid to yield DL-Alpha-Methylproline.
Industrial Production Methods: Industrial production methods for DL-Alpha-Methylproline Hydrobromide are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: DL-Alpha-Methylproline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different amino acid derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various amino acid derivatives and oxo compounds, which are valuable intermediates in peptide synthesis and other biochemical applications .
Scientific Research Applications
DL-Alpha-Methylproline Hydrobromide has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It is used in the development of pharmaceuticals, especially those targeting specific protein-protein interactions.
Mechanism of Action
The mechanism of action of DL-Alpha-Methylproline Hydrobromide involves its incorporation into peptides and proteins, where it influences their structure and function. The compound acts as a conformationally restricted amino acid, stabilizing specific secondary structures such as β-turns and polyproline helices . This stabilization is achieved through the unique conformational properties of the pyrrolidine ring, which restricts the flexibility of the peptide backbone .
Comparison with Similar Compounds
Alpha-Methyl-L-Proline: Similar in structure but differs in stereochemistry.
Beta-Methylproline: Another methylated proline derivative with different biological properties.
Hydroxyproline: A hydroxylated proline derivative commonly found in collagen.
Uniqueness: DL-Alpha-Methylproline Hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide group, which enhances its solubility and reactivity in biochemical applications .
Properties
Molecular Formula |
C6H12BrNO2 |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H11NO2.BrH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
AVCRXVSKODYLMN-JEDNCBNOSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O.Br |
Canonical SMILES |
CN1CCCC1C(=O)O.Br |
Origin of Product |
United States |
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